molecular formula C16H20N2O4 B8050108 tert-Butyl 6'-amino-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate

tert-Butyl 6'-amino-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate

Cat. No.: B8050108
M. Wt: 304.34 g/mol
InChI Key: DKCPBWHETHGNRQ-UHFFFAOYSA-N
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Description

tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate typically involves multi-step synthetic routesIndustrial production methods often employ scalable and efficient synthetic routes to ensure high yields and purity .

Chemical Reactions Analysis

tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the functional groups present and the nature of the interactions with the target molecules .

Comparison with Similar Compounds

tert-Butyl 6’-amino-4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate can be compared with other spirocyclic compounds such as:

Properties

IUPAC Name

tert-butyl 6-amino-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-15(2,3)22-14(20)18-8-16(9-18)7-12(19)11-6-10(17)4-5-13(11)21-16/h4-6H,7-9,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCPBWHETHGNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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